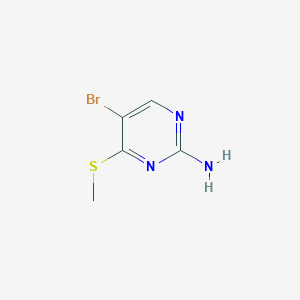

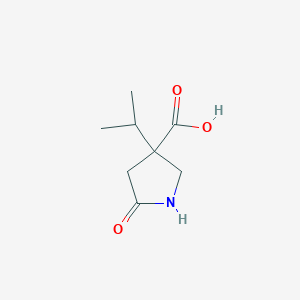

![molecular formula C7H14BrN3 B1459170 [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide CAS No. 663941-76-2](/img/structure/B1459170.png)

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide

Vue d'ensemble

Description

“[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a compound with the CAS Number: 1185304-68-0. It has a molecular weight of 212.12 and is a solid at room temperature . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine dihydrochloride .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The reaction of a methanolic solution containing M (ClO 4) 2 · n H 2 O (M = Cu, Ni, Zn or Cd) or CoCl 2 ·6H 2 O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN 3 afforded the complexes .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3.2ClH/c1-6-5-7 (2)10 (9-6)4-3-8;;/h5H,3-4,8H2,1-2H3;2*1H . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C 2v symmetry .Chemical Reactions Analysis

The reaction of a methanolic solution containing M (ClO 4) 2 · n H 2 O (M = Cu, Ni, Zn or Cd) or CoCl 2 ·6H 2 O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN 3 afforded the complexes .Physical And Chemical Properties Analysis

“[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 212.12 .Applications De Recherche Scientifique

Drug Design and Pharmacology

[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide: has been explored for its potential in drug design due to the biological activities associated with pyrazole derivatives. These compounds often exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties . The ability to fuse different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities compared to their parent compounds .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of complex heterocyclic structures. For instance, it can be used to create thiazolo[4,5-b]pyridine derivatives, which have shown promising antioxidant and anti-inflammatory activities . The synthesis process typically involves nucleophilic addition and dehydration steps to form the desired heterocyclic ring .

Antileishmanial and Antimalarial Research

In the field of tropical medicine, derivatives of this compound have been evaluated for their effectiveness against parasitic diseases like leishmaniasis and malaria. Molecular docking studies have indicated that certain derivatives can fit well into the active sites of target enzymes, suggesting potential as antileishmanial and antimalarial agents .

Bioorthogonal Chemistry

The pyrazole moiety of the compound can be utilized in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. This makes it valuable for developing probes for fluorogenic bio-visualization in living cells .

Material Science

In material science, the compound’s derivatives can be used as components or precursors of photo- and electroactive materials. These materials have applications in creating sensors, organic light-emitting diodes (OLEDs), and other electronic devices .

Analytical Chemistry

Due to its distinct chemical structure, the compound can be used as a standard or reagent in analytical chemistry techniques such as NMR spectroscopy and X-ray crystallography. It helps in the structural characterization of new chemical entities .

Orientations Futures

While the specific future directions for “[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide” are not available, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWZGSXJXXQTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate](/img/structure/B1459102.png)

![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)